3-碘-6-甲基吡啶-2-胺

描述

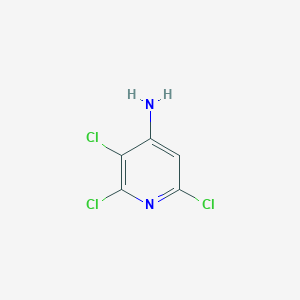

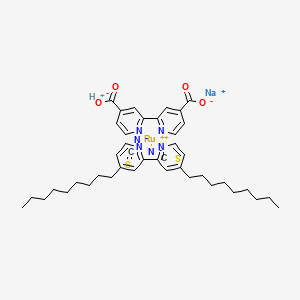

The compound "3-Iodo-6-methylpyridin-2-amine" is a derivative of pyridine, a heterocyclic aromatic organic compound with the chemical formula C5H5N. The presence of an iodine atom at the third position and a methyl group at the sixth position on the pyridine ring, along with an amine group at the second position, makes it a compound of interest in various chemical reactions and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related pyridine derivatives can be complex and diverse. For instance, the synthesis of methyl 5-iodopyridine-2-carboximidate, a compound similar to 3-Iodo-6-methylpyridin-2-amine, involves the reaction of model compounds with a reagent designed to introduce heavy atoms into specific sites in proteins . Another related synthesis involves the reaction of 6-methylpyridin-2-amine with ethyl 3-bromo-2-oxopropionate to produce ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, which has a planar molecular structure . These methods could potentially be adapted for the synthesis of 3-Iodo-6-methylpyridin-2-amine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often planar or near-planar due to the aromatic nature of the pyridine ring. For example, in the case of ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, the six- and five-membered rings are almost planar, and the two rings are almost coplanar . This planarity is significant for the electronic properties and reactivity of the compound.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions. The reaction of protein amino groups with methyl 5-iodopyridine-2-carboximidate is one such example, where the reagent reacts with amino groups under mild conditions to form N-monosubstituted amidines . In another study, (diacetoxy)iodobenzene-mediated oxidative C-H amination of imidazopyridines at ambient temperature was achieved, suggesting a radical pathway for the reaction . These reactions highlight the reactivity of pyridine derivatives at different positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-6-methylpyridin-2-amine would be influenced by the substituents on the pyridine ring. The iodine atom would contribute to the compound's molecular weight and could affect its boiling point and density. The presence of the amine group would make the compound a potential base, capable of forming salts with acids. The methyl group could confer hydrophobic character to the molecule. The electronic properties of pyridine derivatives, such as those studied in bis(terpyridine)ruthenium(II) complexes, are significant for understanding the electronic communication between redox centers .

科学研究应用

催化应用

3-碘-6-甲基吡啶-2-胺用于各种催化过程中。Takács 等人 (2007) 证明了它在含氮碘杂芳烃均相催化氨基羰基化中用于合成 N-取代烟酰胺相关化合物,这具有潜在的生物学意义 (Takács, Jakab, Petz, & Kollár, 2007)。同样,Parrot 等人 (2002) 探索了它在钯催化的交叉偶联反应中有效的胺化和烷基化,从而得到药理学上有用的哒嗪衍生物 (Parrot, Ritter, Wermuth, & Hibert, 2002)。

合成和结构分析

在合成和结构分析领域,Noor 等人 (2006) 研究了由 6-甲基吡啶-2-基(除其他外)衍生的氨基吡啶配体稳定的三烷基钽配合物的合成,揭示了不同的配位环境 (Noor, Kretschmer, & Kempe, 2006)。此外,姚等人 (2010) 由涉及 6-甲基吡啶-2-胺的反应合成了标题化合物,有助于理解晶体学中的分子结构 (Yao, Wang, Guo, An, & Guan, 2010)。

化学反应机理

3-碘-6-甲基吡啶-2-胺在理解化学反应机理中起作用。Rakhit 等人 (1979) 发现像 2-氨基-6-甲基吡啶这样的简单氨基吡啶参与通过 Pummerer 重排形成缩胺,这是一个独特的化学转化过程 (Rakhit, Georges, & Bagli, 1979)。同样,Pieterse 和 Hertog (2010) 研究了卤代吡啶胺化中的重排,据推测涉及吡啶中间体,提供了对涉及卤代吡啶的反应途径的见解 (Pieterse & Hertog, 2010)。

安全和危害

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

作用机制

Mode of Action

It’s known that amines can bind with a palladium center, leading to deprotonation with a base such as k3po4 . This process can cause a concomitant decrease in the pKa , which might influence the compound’s interaction with its targets.

Result of Action

It has been used in the synthesis of novel pyridine derivatives via suzuki cross-coupling reactions . These derivatives have shown potential as chiral dopants for liquid crystals .

属性

IUPAC Name |

3-iodo-6-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAIVYVMHSWJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00660542 | |

| Record name | 3-Iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

884495-19-6 | |

| Record name | 3-Iodo-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00660542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;chlorosilver](/img/no-structure.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030162.png)

![6-Bromothiazolo[5,4-b]pyrazine](/img/structure/B3030166.png)